N-(Z-amino)phthalimide

Description

Contextualization within the Broader Landscape of Phthalimide (B116566) Chemistry and Nitrogen-Containing Heterocycles

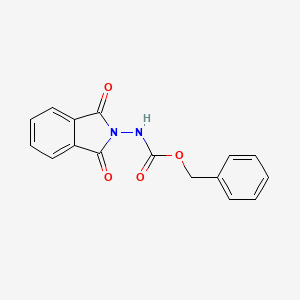

N-(Z-amino)phthalimide, chemically known as carbamic acid, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, phenylmethyl ester, is a derivative of N-aminophthalimide where the exocyclic nitrogen is protected by a benzyloxycarbonyl (Z or Cbz) group. chemical-suppliers.eu Phthalimides, in general, are a significant class of bicyclic organic compounds featuring a benzene (B151609) ring fused to a five-membered imide ring. prepchem.com This structural motif is a cornerstone in organic synthesis, primarily recognized for its role in the Gabriel synthesis of primary amines, a method that elegantly avoids the over-alkylation often encountered with ammonia. thieme-connect.deresearchgate.net

The phthalimide framework is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. psu.edursc.org The introduction of a protected amino group at the nitrogen atom, as seen in this compound, expands the synthetic utility of the phthalimide core, transforming it from a mere amine surrogate into a versatile reagent for the introduction of protected hydrazine (B178648) functionalities.

Nitrogen-containing heterocycles are fundamental to the structure of countless biologically active molecules. The strategic incorporation of nitrogen atoms into cyclic systems often imparts specific chemical and physical properties that are crucial for their function. This compound serves as a valuable tool in this context, providing a stable, handleable source for a masked hydrazine group that can be incorporated into more complex molecular architectures. psu.edursc.orgcapes.gov.br

Historical Development and Evolution of Synthetic Applications

The historical development of this compound is intrinsically linked to the broader evolution of phthalimide chemistry. The seminal work of Siegmund Gabriel in 1887 on the use of phthalimide for the synthesis of primary amines laid the groundwork for the exploration of N-substituted phthalimides. thieme-connect.deresearchgate.net The development of protecting group strategies in peptide synthesis further highlighted the importance of controlling the reactivity of nitrogen-containing functional groups.

The synthesis and application of N-protected aminophthalimides represent a more recent advancement. Early attempts at the direct functionalization of N-aminophthalimide were met with challenges, including difficulties in acylation and the propensity for skeletal rearrangement to phthalohydrazide (B3262967) under certain conditions. psu.edu A significant breakthrough was the development of mild conditions for the acylation and alkylation of N-aminophthalimide, which opened the door to the synthesis of a variety of N-protected derivatives, including this compound. psu.edursc.orgcapes.gov.br

The evolution of its synthetic applications has seen it transition from a chemical curiosity to a useful reagent. A key application that has emerged is its use in the Mitsunobu reaction, a powerful method for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. chemical-suppliers.eumissouri.eduorganic-chemistry.org this compound serves as an effective nucleophile in this reaction, enabling the synthesis of protected hydrazines. chemical-suppliers.euorganic-chemistry.org

Significance of the Phthalimide Moiety in Modern Synthetic Methodologies

The phthalimide moiety continues to be of great significance in modern organic synthesis for several reasons. Its robust nature makes it stable to a wide range of reaction conditions, allowing for its incorporation and manipulation within complex synthetic sequences. jmchemsci.com The two carbonyl groups flanking the nitrogen atom render the N-H proton in phthalimide acidic, facilitating its deprotonation and subsequent N-alkylation or N-arylation. researchgate.net

In the context of this compound, the phthaloyl group serves multiple purposes:

Protection: It acts as a protecting group for one of the nitrogen atoms of the hydrazine moiety, preventing undesired side reactions.

Activation: The electron-withdrawing nature of the phthaloyl group influences the reactivity of the exocyclic nitrogen atom.

Synthetic Handle: The phthaloyl group can be readily removed under specific conditions, typically using hydrazine hydrate (B1144303) or other mild reagents, to liberate the protected amine or hydrazine functionality. psu.eduorganic-chemistry.org

Modern synthetic methods continue to leverage the unique properties of the phthalimide group. Recent developments include its use in transition-metal-catalyzed reactions and photoredox catalysis, further expanding its synthetic repertoire. rsc.org The ability to synthesize N-protected aminophthalimides like this compound has added another layer of sophistication, allowing for the controlled introduction of hydrazine building blocks in the synthesis of complex molecules. thieme-connect.dethieme-connect.com

Overview of Key Academic Research Trajectories for this compound Analogs

Research involving this compound and its analogs is primarily focused on their application as synthetic intermediates. Key research trajectories include:

Synthesis of Substituted Hydrazines: A major area of research is the use of N-alkoxycarbonylaminophthalimides, including the Z-protected variant, in the Mitsunobu reaction to generate 1,1-disubstituted hydrazines. organic-chemistry.org This provides a reliable route to these valuable synthetic building blocks.

Peptide and Peptidomimetic Synthesis: The synthesis of N-phthalimido amino acid derivatives is a well-established field. jmchemsci.comsphinxsai.comresearchgate.net The development of methods to couple N-protected amino acids with N-aminophthalimide has led to the synthesis of N-protected α-amino acid hydrazides, which are precursors to hydrazide-containing peptides. thieme-connect.dethieme-connect.com These modified peptides can exhibit unique structural and biological properties. Research in this area explores efficient coupling reagents and conditions that minimize epimerization. thieme-connect.de

Synthesis of Heterocyclic Compounds: The protected hydrazine functionality introduced via this compound can be a precursor for the construction of various nitrogen-containing heterocyclic systems. After deprotection of the phthaloyl group, the resulting protected hydrazine can participate in cyclization reactions to form pyrazoles, pyridazines, and other important heterocyclic motifs.

Development of Novel Protecting Group Strategies: While the Z-group is a common protecting group, research also explores the synthesis and utility of other N-protected aminophthalimides (e.g., Boc-protected). psu.edu The choice of protecting group is crucial for ensuring orthogonality and compatibility with other functional groups in a multi-step synthesis.

The following tables summarize some of the key research findings in the synthesis and application of N-protected aminophthalimides.

| Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-(Acetylamino)phthalimide | Acetic acid, 1,1'-carbonyldiimidazole, THF, reflux | 75 | psu.edu |

| N-(Benzyloxycarbonylamino)phthalimide (this compound) | Benzyl (B1604629) chloroformate, pyridine (B92270), CH2Cl2 | Good | psu.edu |

| N-(tert-Butoxycarbonylamino)phthalimide | Di-tert-butyl dicarbonate, Et3N, DMAP, CH2Cl2 | 90 | psu.edu |

| N-(Trifluoromethylcarbonylamino)phthalimide | Trifluoroacetic anhydride (B1165640), neat | 85 | psu.edu |

| N-(Trichloromethylcarbonyl)aminophthalimide | Trichloroacetyl chloride, pyridine, CH2Cl2 | 80 | psu.edu |

| Starting Material | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| This compound and an alcohol | Mitsunobu Reaction (DEAD, PPh3) | N-Alkylated-N-(Z-amino)phthalimide | Synthesis of 1,1-disubstituted hydrazines | chemical-suppliers.euorganic-chemistry.org |

| N-amino[15N]phthalimide | Coupling with isonicotinic acid, then dephthaloylation | Singly labelled isoniazid | Synthesis of isotopically labelled drug molecules | psu.edu |

| N-protected α-amino acid and N-aminophthalimide | Coupling reaction (e.g., with EDAC) | N-protected α-amino acyl-N'-phthalimide | Precursor to N-protected α-amino acid hydrazides for peptide synthesis | thieme-connect.dethieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1,3-dioxoisoindol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)17-16(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKDEFXINYWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403235 | |

| Record name | N-(Z-amino)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287728-91-0 | |

| Record name | N-(Z-amino)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for N Z Amino Phthalimide Analogs

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of N-substituted phthalimides have been the bedrock of phthalimide (B116566) chemistry for over a century. These approaches, while sometimes requiring harsh conditions, are reliable and widely used for their simplicity and effectiveness with a range of substrates.

Variants of the Gabriel Synthesis for N-Substitution

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone method for the preparation of primary amines, which proceeds via an N-alkylphthalimide intermediate. arkat-usa.org This reaction has been adapted and modified over the years to synthesize a wide array of N-substituted phthalimide analogs. The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide. arkat-usa.orgbohrium.com The phthalimide anion acts as a surrogate for the ammonia anion (NH2-), effectively preventing the over-alkylation that is often observed when synthesizing primary amines directly from ammonia. arkat-usa.orgnih.gov

The initial step involves the deprotonation of phthalimide with a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. nih.govacs.org This is followed by a nucleophilic substitution reaction (SN2) with a primary alkyl halide to yield the N-alkylphthalimide. acs.orgresearchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) can accelerate this SN2 reaction and improve yields. chem-station.com

While the classic Gabriel synthesis is robust, its original workup conditions, often involving strong acids or bases for the hydrolysis of the N-alkylphthalimide to release the primary amine, can be harsh and incompatible with sensitive functional groups. nih.gov A significant improvement was the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a milder, neutral refluxing ethanol (B145695) condition to cleave the N-alkylphthalimide, yielding the primary amine and phthalhydrazide. arkat-usa.orgnih.gov

Further modifications have been developed to broaden the scope and improve the conditions of the Gabriel synthesis. These include the use of alternative Gabriel reagents, such as the sodium salt of saccharin and di-tert-butyl-iminodicarboxylate, which can be hydrolyzed under milder conditions and can be used with secondary alkyl halides. arkat-usa.org

Dehydrative Condensation Reactions with Phthalic Anhydride (B1165640) and Primary Amines

The most direct and widely practiced method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with primary amines. acs.orgnih.gov This reaction is often carried out at high temperatures, with or without a solvent. chem-station.comnih.gov The process typically involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the corresponding N-substituted phthalimide. chem-station.com

The reaction can be performed by simply heating a mixture of phthalic anhydride and the primary amine. chem-station.com However, to facilitate the dehydration step and reduce reaction times, various acidic catalysts and dehydrating agents can be employed. Acetic acid is a commonly used solvent and catalyst for this transformation. rsc.org The use of catalysts like montmorillonite-KSF clay has been shown to improve yields and reduce reaction times, offering a more environmentally friendly approach. chem-station.com

While this method is straightforward and economical, the high temperatures required can be a limitation for substrates containing thermally sensitive functional groups.

Direct N-Alkylation Strategies Utilizing Alkyl Halides and Alcohols

Direct N-alkylation of phthalimide provides an alternative route to N-substituted phthalimides. This approach avoids the pre-formation of the phthalimide salt, as in the Gabriel synthesis.

Alkylation with alkyl halides can be achieved by reacting phthalimide with an alkyl halide in the presence of a base. The base deprotonates the phthalimide, generating the nucleophilic phthalimide anion in situ, which then reacts with the alkyl halide.

A notable and milder method for the N-alkylation of phthalimide involves the use of alcohols under Mitsunobu conditions. nih.gov This reaction allows for the formation of N-alkylphthalimides from alcohols, providing an alternative to the use of alkyl halides. The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by phthalimide. This method is particularly useful for the alkylation with more complex or sensitive alcohols.

Modern Catalytic Synthetic Developments

In recent years, the development of catalytic methods has revolutionized the synthesis of N-substituted phthalimides, offering milder reaction conditions, higher efficiency, and novel pathways for their construction. Transition-metal catalysis, in particular, has played a pivotal role in this advancement.

Transition-Metal-Mediated Approaches (e.g., Copper, Rhodium, Palladium Catalysis)

Transition metals such as copper, rhodium, and palladium have been extensively utilized to catalyze the synthesis of N-substituted phthalimides through various reaction mechanisms, including cross-coupling, carbonylation, and C-H activation.

Copper-Catalyzed Synthesis: Copper catalysts have proven effective in the synthesis of phthalimide derivatives. For instance, a nano-Cu2O catalyst has been used for the assembly of N-substituted phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water. rsc.orgacs.org Another approach involves the copper-catalyzed oxidation of arene-fused cyclic amines to the corresponding cyclic imides. nih.govrsc.org Copper(II) acetate in conjunction with tert-butylhydroperoxide (TBHP) has been used for the oxidation of N-substituted isoindolinones to phthalimides. arkat-usa.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| nano-Cu₂O | 2-halobenzoic acids, amines, TMSCN | N-substituted phthalimides | Good to high | rsc.orgacs.org |

| CuCl/TBHP | Arene-fused cyclic amines | Phthalimide derivatives | Good | rsc.org |

| Cu(OAc)₂/TBHP | N-substituted isoindolinones | N-substituted phthalimides | 50-98 | arkat-usa.org |

Rhodium-Catalyzed Synthesis: Rhodium catalysts have enabled the construction of N-substituted phthalimides through C-H activation pathways. A rhodium(III)-catalyzed cascade cyclization of benzoic acids and isocyanates has been developed, which proceeds via ortho-C-H activation of the benzoic acid followed by amidation and intramolecular cyclization. researchgate.netrsc.org This method is highly atom-economical. researchgate.net The N-phthalimido group has also been shown to be an effective protecting group in rhodium-catalyzed C-H functionalization reactions with donor/acceptor carbenes, allowing for functionalization at unactivated C-H bonds. acs.orgnih.gov

| Catalyst System | Reactants | Key Transformation | Product | Reference |

| [Cp*RhCl₂]₂/NaOAc | Benzoic acids, Isocyanates | ortho-C-H activation/amidation | N-substituted phthalimides | researchgate.netrsc.org |

| Rh₂(S-TPPTTL)₄ | Phthalimido adamantane, Aryldiazoacetate | C-H functionalization | C-H insertion product | nih.gov |

Palladium-Catalyzed Synthesis: Palladium catalysis has been widely explored for the synthesis of N-substituted phthalimides, particularly through carbonylative cyclization reactions. nih.gov A common strategy involves the palladium-catalyzed double carbonylation of ortho-dihaloarenes with primary amines in the presence of carbon monoxide. nih.govacs.org This method allows for the efficient construction of the phthalimide core. acs.org CO-free strategies have also been developed, for example, using phenyl formate as a CO source in the palladium-catalyzed reaction of N-substituted 2-iodobenzamides. nih.gov A novel palladium-catalyzed [4+1] cycloaddition reaction of 2-iodo-N-phenylbenzamides with a difluorocarbene precursor has also been reported, where the difluorocarbene acts as a carbonyl source. rsc.org

| Catalyst | Reactants | CO Source | Product | Reference |

| PdCl₂(dppf) | o-dihaloarenes, primary amines | CO gas | N-substituted phthalimides | nih.govacs.org |

| Pd(OAc)₂ | N-substituted 2-iodobenzamides | Phenyl formate | N-substituted phthalimides | nih.gov |

| Pd(OAc)₂ | 2-iodo-N-phenylbenzamides, ClCF₂COONa | Difluorocarbene | N-substituted phthalimides | rsc.org |

A significant advancement in modern synthetic chemistry is the direct functionalization of C-H bonds. This strategy has been applied to the synthesis of phthalimides, offering a more atom- and step-economical approach.

Transition-metal-catalyzed C-H activation allows for the direct coupling of C-H bonds with various partners to construct the phthalimide ring system. As mentioned earlier, rhodium catalysis has been successfully employed for the synthesis of N-substituted phthalimides from benzoic acids and isocyanates via an ortho-C-H activation/amidation cascade. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, such as ortho-dihaloarenes.

Palladium catalysis has also been utilized in C-H activation/annulation reactions for phthalimide synthesis. For instance, a palladium-catalyzed double C-H activation/annulation of alkynyl-oxime ethers with maleimides has been reported to yield phthalimide derivatives. rsc.org The N-phthalimido group itself can act as a directing group in some C-H functionalization reactions, guiding the catalyst to a specific C-H bond for further transformation. nih.gov This highlights the dual role of the phthalimide moiety as both a synthetic target and a functional group that can influence reactivity in complex molecule synthesis.

Oxidative Coupling and Carbonylation Reactions

Oxidative coupling and carbonylation reactions have emerged as powerful tools for constructing the phthalimide framework, often from readily available precursors through the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Carbonylation: A prominent strategy involves the palladium-catalyzed double carbonylation of o-dihaloarenes with various nitrogen sources. This method efficiently assembles the phthalimide ring in a single step. For instance, a variety of N-aryl phthalimides have been synthesized from o-dihaloarenes and nitroarenes. nih.gov A key innovation in this area is the use of molybdenum hexacarbonyl, Mo(CO)₆, which serves as both a solid source of carbon monoxide and a reducing agent for the nitro group, obviating the need for high pressures of CO gas. nih.gov The reaction tolerates a wide range of functional groups on both the nitroarene and the o-dihaloarene, affording phthalimides in moderate to excellent yields (27-94%). nih.gov Similarly, palladium catalysis can achieve the synthesis of N-substituted phthalimides from 2-iodo-N-phenylbenzamides using difluorocarbene precursors as a novel carbonyl source in a [4+1] cycloaddition reaction. rsc.org

Table 1: Palladium-Catalyzed Double Carbonylation of o-Dihaloarenes with Nitroarenes nih.gov

| Entry | o-Dihaloarene | Nitroarene | Yield (%) |

| 1 | 1,2-Diiodobenzene | Nitrobenzene | 94 |

| 2 | 1-Bromo-2-iodobenzene | Nitrobenzene | 85 |

| 3 | 1,2-Diiodobenzene | 1-Chloro-4-nitrobenzene | 88 |

| 4 | 1,2-Diiodobenzene | 1-Methyl-4-nitrobenzene | 92 |

| 5 | 4,5-Dimethyl-1,2-diiodobenzene | Nitrobenzene | 81 |

Cross-Dehydrogenative Coupling: Phenyliodine diacetate (PIDA) has been utilized to promote a cross-dehydrogenative coupling (CDC) reaction between N-hydroxyphthalimide (NHPI) and aryl ketones. This catalyst-free method allows for the efficient synthesis of N-alkoxyphthalimide derivatives in moderate to good yields by forming a C-O bond between the carbonyl α-position and the NHPI nitrogen. rsc.orgsemanticscholar.org The reaction proceeds under mild conditions at room temperature and demonstrates a broad substrate scope, including various substituted acetophenones. rsc.org

Organocatalytic Methodologies

Organocatalysis provides a metal-free alternative for the synthesis of phthalimide analogs, often enabling unique transformations and stereochemical control.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been successfully employed in the atroposelective synthesis of N-aryl phthalimides. chemrxiv.orgchemrxiv.org This method utilizes an in-situ activation of phthalamic acid, formed from phthalic anhydride and an aniline derivative, followed by an NHC-catalyzed atroposelective amidation. chemrxiv.org This approach proceeds under mild conditions and provides access to decorated N-aryl phthalimides with excellent yields and high enantioselectivities. chemrxiv.org A key mechanistic feature is the addition of the NHC to an in-situ generated isoimide intermediate, creating an acylazolium species. chemrxiv.org

Amino Acid Catalysis: L-proline has been shown to catalyze the benzannulation reaction between α,β-unsaturated aldehydes and N-substituted maleimides to afford highly functionalized phthalimides. organic-chemistry.orgfigshare.com This transformation proceeds through a formal [4+2] cycloaddition of an azadiene intermediate, which is generated in situ from the starting materials. The protocol is notable for its operational simplicity and its ability to construct complex phthalimide derivatives, including known COX-2 inhibitors. figshare.com

Pyridine-Boryl Radical Catalysis: An innovative organocatalytic strategy involves the use of pyridine-boryl radicals for the decarboxylative alkylation of N-hydroxyphthalimide (NHPI) esters with olefins. rsc.org This metal-free method is distinct from previously reported single-electron transfer (SET) pathways. It exhibits good functional group compatibility and a broad substrate scope, accommodating both alkyl and aryl carboxylic acid derivatives to generate functionalized N-alkyl and N-benzyl phthalimides. rsc.org

Photoredox Catalysis for N-(Acyloxy)phthalimide Transformations

Visible-light photoredox catalysis has revolutionized radical chemistry, and N-(acyloxy)phthalimides have proven to be excellent precursors for generating carbon-centered radicals via decarboxylation. These radicals can then participate in a variety of bond-forming reactions.

The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the N-(acyloxy)phthalimide. This induces the fragmentation of the N-O bond and subsequent decarboxylation to release a carbon radical, CO₂, and the phthalimide anion. These versatile radical intermediates can be trapped by various partners to form new C-C or C-heteroatom bonds. This strategy has been widely applied in decarboxylative cross-electrophile couplings with aryl iodides and in Giese-type additions. researchgate.net

Chemo- and Regioselective Catalytic Systems

Controlling selectivity is a cornerstone of modern synthesis. In the context of N-(Z-amino)phthalimide analogs, this involves differentiating between reactive sites within a molecule or directing reagents to a specific position.

A classic example of chemoselectivity is the reaction of phthalic anhydride or phthalimide with hydrazine. This reaction can potentially yield two isomeric products: the desired N-aminophthalimide (a 5-exo cyclization product) and the thermodynamic byproduct, 2,3-dihydro-1,4-phthalazinedione (a 6-endo product). google.com The selective synthesis of N-aminophthalimide can be achieved under kinetic control, typically by running the reaction at low temperatures (e.g., -20 °C to 0 °C) in a mixed solvent system like ethanol/water. google.com Conversely, higher temperatures favor the formation of the more stable phthalazinedione isomer.

Regioselectivity has been demonstrated in the gold-catalyzed hydration of N-propargyl phthalimides. This reaction selectively produces β-phthalimido ketones, with the regiochemical outcome being directed by the electronic features of the initial adduct between the alkyne and the gold(I) catalyst. rsc.org This selective hydration provides a direct route to functionalized ketones bearing a phthalimido group.

Non-Traditional and Emerging Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. The synthesis of N-substituted phthalimides is particularly amenable to this technology.

The condensation of phthalic anhydride with a wide array of primary amines and amino acids can be achieved rapidly and efficiently under microwave irradiation, often in the absence of a solvent. epa.govctppc.org For example, reacting phthalic anhydride with urea, glycine (B1666218), aniline, or sulfanilic acid in a domestic microwave oven produced the corresponding phthalimide derivatives in high yields (70-80%) within minutes. ctppc.org This solventless, high-yielding method represents a significant improvement over conventional heating protocols, which often require hours of reflux in high-boiling solvents. epa.gov The synthesis of unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine (B1172632) hydrochloride has also been shown to proceed in high yields (up to 97%) under microwave irradiation. mdpi.com

Table 2: Microwave-Assisted Synthesis of Phthalimide Derivatives ctppc.org

| Entry | Amine Source | Product | Yield (%) |

| 1 | Urea | Phthalimide | 70.7 |

| 2 | Glycine | N-(Carboxymethyl)phthalimide | 76.7 |

| 3 | Aniline | N-Phenylphthalimide | 80.2 |

| 4 | Sulphanilic acid | N-(4-Sulfophenyl)phthalimide | 73.8 |

Electrochemical Synthesis and Mechanistic Studies

Electrochemical methods offer a green and powerful alternative to chemical reagents for oxidation and reduction, allowing for precise control over reaction potentials.

The electrochemical oxidative imination of sulfoxides using N-aminophthalimide represents a key application in this area. This process enables the synthesis of N-phthalimido sulfoximines. The mechanism involves the anodic oxidation of N-aminophthalimide to generate a reactive nitrene intermediate, which is then trapped by a sulfoxide. This method avoids the use of toxic oxidants and metal additives. The resulting N-phthalimido group can be subsequently cleaved under reductive conditions to yield the parent NH-sulfoximines. This electrochemical approach has been shown to be applicable to a range of sulfoxide substrates. researchgate.net

Multicomponent Reactions (MCRs) for Diverse Phthalimide Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of N-substituted phthalimides, MCRs provide a versatile platform for introducing a wide range of functionalities onto the phthalimide scaffold.

One notable example is the use of a transition-metal-free MCR involving arynes, isocyanides, and carbon dioxide (CO2) to produce N-substituted phthalimides. nih.govacs.org This method proceeds under mild conditions and demonstrates a broad substrate scope, enabling the formation of two new C-C bonds and one C-N bond in a single operation. nih.gov The reaction is believed to proceed through the fluoride-induced rearrangement of aryne precursors, which then react with the isocyanide and CO2.

Another innovative MCR strategy for the synthesis of substituted phthalimides involves an ultrasound-promoted one-pot reaction. This method utilizes 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins under ultrasonic irradiation. acs.orgnih.govhhu.de The advantages of this approach include simple operation, the use of readily available starting materials, and environmentally friendly conditions with ethanol as the solvent. acs.orgnih.govhhu.de

The Passerini reaction, a well-established MCR, has also been adapted for the synthesis of phthalimide-containing molecules. wikipedia.org In a novel approach, phthalimide itself can act as the acidic component in a Passerini-type reaction. nih.govnih.govorganic-chemistry.org This discovery expands the scope of the traditional Passerini reaction, which typically relies on carboxylic acids. The reaction between an isocyanide, an aldehyde or ketone, and phthalimide leads to the formation of α-acyloxy amides, demonstrating the versatility of the phthalimide moiety in MCRs. wikipedia.org This NH-based acidity of phthalimide opens up new avenues for creating innovative molecular scaffolds. nih.govorganic-chemistry.org

Furthermore, the Ugi four-component reaction (U-4CR) has been explored for the synthesis of α-hydrazino amides using N-hydroxyimides as a novel isostere for the carboxylic acid component. acs.org This reaction demonstrates the formation of an N-N bond through the migration of a cyclic imide in the MCR process. acs.org

The following table summarizes representative examples of multicomponent reactions used to synthesize N-substituted phthalimide analogs.

Table 1: Examples of Multicomponent Reactions for the Synthesis of N-Substituted Phthalimide Analogs | MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | Aryne-based | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | tert-Butyl isocyanide | CO2 | N-(tert-butyl)phthalimide | 75% | nih.gov | | Aryne-based | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cyclohexyl isocyanide | CO2 | N-(cyclohexyl)phthalimide | 72% | nih.gov | | Ultrasound-promoted | 2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetate | 2-(1-phenylethylidene)malononitrile | - | Substituted Phthalimide | 85% | acs.org | | Passerini-type | Phthalimide | Benzaldehyde | tert-Butyl isocyanide | 2-(tert-butyl)-1-oxo-1-phenylisoindolin-2-yl)methyl benzoate | 82% | organic-chemistry.org | | Passerini-type | Phthalimide | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(cyclohexyl)-1-oxo-1-(4-chlorophenyl)isoindolin-2-yl)methyl benzoate | 78% | organic-chemistry.org | | Ugi-type | N-Hydroxyphthalimide | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(1-(tert-butylamino)-1-oxo-2-phenyl-ethyl)hydrazinyl)isoindole-1,3-dione | 85% | acs.org |

Solid-Phase Synthesis Applications

Solid-phase synthesis has become an indispensable technique for the rapid generation of large libraries of organic molecules, particularly in the field of medicinal chemistry and drug discovery. The ability to anchor a starting material to a solid support allows for the use of excess reagents and simplified purification procedures, making it highly amenable to automation and combinatorial approaches. The synthesis of this compound analogs has significantly benefited from the application of solid-phase methodologies.

A prominent example of the utility of solid-phase synthesis is in the preparation of thalidomide and its analogs. acs.org A successful solid-phase strategy involves the initial coupling of hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid. This is followed by reaction with a primary amine and subsequent cleavage from the resin under acidic or basic conditions, which can concurrently lead to the formation of the phthalimide ring. acs.org This approach has been shown to produce a variety of thalidomide analogs with high yields (ranging from 40.3% to 98.1%) and purities (92.3% to 98.9%). acs.org

The versatility of solid-phase synthesis allows for the introduction of diversity at various points in the molecular scaffold. For instance, by using a common resin-linked intermediate, different amines can be introduced to generate a library of N-substituted phthalimides. acs.org This was demonstrated in the synthesis of N-phenylphthalimide and diethyl phthaloylglutamate, where the glutarimide ring of thalidomide was replaced with phenyl and diethyl glutamate groups, respectively. acs.org

Microwave-assisted solid-phase synthesis has further accelerated the preparation of phthalimide derivatives. acs.org A traceless solid-phase synthesis of substituted phthalimides can be achieved through a microwave-assisted cyclative cleavage, affording the target compounds in high yields and excellent purities within minutes. acs.org

The choice of linker and cleavage strategy is crucial in solid-phase synthesis. For the synthesis of phthalimides, a traceless linker approach is often desirable, where the point of attachment to the solid support is cleaved off in the final step, leaving no residual functionality.

The following table provides an overview of a solid-phase synthesis approach for generating a library of N-substituted phthalimide analogs.

Table 2: Solid-Phase Synthesis of a Combinatorial Library of N-Substituted Phthalimide Analogs

| Solid Support | Linker Strategy | Building Block 1 | Building Block 2 (Amine) | Cleavage/Cyclization | Product |

|---|---|---|---|---|---|

| Hydroxymethyl polystyrene | Traceless (attachment through phthalic anhydride) | Phthalic anhydride | Aniline | 5% TFA in toluene (B28343), reflux | N-Phenylphthalimide |

| Hydroxymethyl polystyrene | Traceless (attachment through phthalic anhydride) | Phthalic anhydride | Diethyl glutamate | 5% TFA in toluene, reflux | Diethyl phthaloylglutamate |

| Hydroxymethyl polystyrene | Traceless (attachment through phthalic anhydride) | Phthalic anhydride | α-Aminoglutarimide | 5% TFA in toluene, reflux | Thalidomide |

Reaction Mechanisms and Fundamental Reactivity Studies of N Z Amino Phthalimide Derivatives

Exploration of N-Substitution Reaction Mechanisms

The substitution at the nitrogen atom of the phthalimide (B116566) ring is a cornerstone of its chemistry, enabling the introduction of various functionalities.

Nucleophilic Addition-Elimination Processes

The reaction of N-(Z-amino)phthalimide derivatives often proceeds through a nucleophilic addition-elimination mechanism at one of the carbonyl carbons. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group restores the carbonyl group and results in the substituted product. savemyexams.com

For instance, the reaction of N-hydroxyphthalimide with amines involves the initial ring opening, followed by a nucleophilic addition of the amine to form an intermediate. rsc.org This intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, which is the rate-determining step, ultimately yielding the N-substituted phthalimide. rsc.org The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the phthalimide structure. savemyexams.com

SN2 Reaction Pathways at the Nitrogen Center

In what is famously known as the Gabriel synthesis, the nitrogen atom of phthalimide, or its derivatives, acts as a nucleophile in an SN2 reaction. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com This reaction is particularly useful for the synthesis of primary amines from primary alkyl halides, as it prevents over-alkylation, a common issue with direct alkylation of ammonia. libretexts.orgmasterorganicchemistry.combyjus.com

The process begins with the deprotonation of the phthalimide nitrogen using a base like potassium hydroxide, forming a nucleophilic phthalimide anion. libretexts.orgbyjus.comlibretexts.org This anion then attacks the alkyl halide in a classic SN2 fashion, displacing the halide and forming an N-alkylphthalimide. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides. organicchemistrytutor.com

Mechanisms of Carbon-Nitrogen Bond Transformations

The cleavage of the carbon-nitrogen bonds within the phthalimide structure is a critical step in many synthetic applications, particularly for deprotection.

Hydrolytic Cleavage and Aminolysis Mechanisms (e.g., Hydrazinolysis)

The cleavage of the N-alkylphthalimide to release the primary amine can be achieved through various methods, including hydrolysis and aminolysis.

Hydrolysis: Acidic or basic hydrolysis can be employed to cleave the amide bonds. libretexts.org

Acidic Hydrolysis: This process is analogous to the hydrolysis of amides and results in the formation of phthalic acid and the primary amine salt. libretexts.org

Basic Hydrolysis: Base-catalyzed hydrolysis, similar to saponification, yields the phthalate (B1215562) salt and the primary amine. libretexts.orglibretexts.org

Aminolysis: The use of amines, such as methylamine (B109427) or hydrazine (B178648), provides an alternative and often milder route for cleaving the phthalimide group. cdnsciencepub.comresearchgate.net

Methylaminolysis: Methylamine can effectively remove the phthaloyl protecting group at room temperature. cdnsciencepub.com The reaction proceeds through the aminolysis of one imide bond, followed by an intramolecularly catalyzed cleavage of the second phthalamido linkage. cdnsciencepub.com

Hydrazinolysis: This is the most common method for deprotection in the Gabriel synthesis. organicchemistrytutor.commasterorganicchemistry.comthieme-connect.de Hydrazine attacks one of the carbonyl groups in a nucleophilic acyl substitution. libretexts.orgorganicchemistrytutor.com An intramolecular reaction then occurs where the second nitrogen of the hydrazine attacks the other carbonyl group, leading to the formation of the primary amine and a stable cyclic byproduct, phthalhydrazide. libretexts.orgorganicchemistrytutor.com This method is generally preferred due to its efficiency. thieme-connect.de However, in some cases, such as with N-phthalimide amino acid esters, hydrazinolysis can preferentially cleave the phthalimide group over the ester group. researchgate.net

Decarboxylative Processes in Phthalimide Reactions

Decarboxylation reactions involving phthalimide derivatives have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via radical intermediates generated from N-(acyloxy)phthalimide esters.

Under photoredox catalysis, N-(acyloxy)phthalimide derivatives of α-amino acids can undergo decarboxylation to generate α-amino radicals. beilstein-journals.orgnih.gov These radicals can then participate in various transformations. For example, merging photoredox catalysis with copper catalysis allows for the decarboxylative alkynylation of N-(acetoxy)phthalimides derived from α-amino acids to produce propargylamines. acs.org

The reaction mechanism often involves the formation of a charge-transfer complex upon irradiation. beilstein-journals.org Single electron transfer (SET) then leads to a radical anion that fragments, releasing carbon dioxide and forming an alkyl radical. nih.govphotobiology.com This radical can then be trapped by a suitable partner. In some instances, the decarboxylation can be initiated by the formation of an electron-donor-acceptor (EDA) complex between an N-hydroxyphthalimide (NHPI) ester and a reductant. mdpi.com Photoirradiation of this complex induces an intramolecular single-electron transfer, leading to decarboxylation and the formation of a radical species. mdpi.com

Advanced Mechanistic Insights into C-H Functionalization

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Phthalimide derivatives have been utilized as substrates and directing groups in these reactions.

In rhodium-catalyzed C-H functionalization reactions, the N-phthalimido group has been shown to be an effective protecting group for amines, allowing for site-selective C-H insertion reactions with donor/acceptor carbenes. acs.org The phthalimido group prevents catalyst poisoning by the free amine and can direct the reaction to a specific C-H bond. acs.org For example, in the reaction of aminocyclohexane derivatives, the N-phthalimido group directs functionalization to the C3 position with high regioselectivity and enantioselectivity. acs.org

In palladium-catalyzed C-H functionalization, mechanistic studies have revealed various catalytic cycles, including Pd(0)/Pd(II), Pd(II)/Pd(0), and Pd(II)/Pd(IV) pathways. acs.org The reaction can proceed through the formation of a palladacycle intermediate. acs.org For amino acid derivatives, the protecting group on the nitrogen plays a crucial role in directing the C-H activation. rsc.org

Copper-catalyzed C-H amination reactions have been shown to proceed through alkyl radical intermediates. nsf.gov The selectivity of these reactions is influenced by factors such as the rate of reductive elimination and the nature of the substituents on the catalyst. nsf.gov

| Reaction Type | Key Mechanistic Features | Common Reagents/Catalysts | Typical Products |

| Nucleophilic Addition-Elimination | Tetrahedral intermediate formation | Amines, Hydroxides | N-substituted phthalimides |

| SN2 at Nitrogen (Gabriel Synthesis) | Formation of phthalimide anion, SN2 attack | Alkyl halides, Base (e.g., KOH) | N-alkylphthalimides |

| Hydrolytic Cleavage | Acid or base-catalyzed amide bond cleavage | H3O+, NaOH | Primary amines, Phthalic acid/Phthalate |

| Hydrazinolysis | Nucleophilic attack by hydrazine, intramolecular cyclization | Hydrazine (NH2NH2) | Primary amines, Phthalhydrazide |

| Decarboxylative Functionalization | Radical formation via photoredox or EDA complex | N-(acyloxy)phthalimide esters, Photocatalysts | Alkylated/Alkynylated products |

| C-H Functionalization | Metal-catalyzed C-H activation, directed by N-phthalimido group | Rh, Pd, Cu catalysts | Functionalized amino acid derivatives |

Radical Reaction Pathways Initiated by Phthalimide Derivatives

Phthalimide derivatives, particularly N-hydroxyphthalimide (NHPI) esters, are versatile precursors for generating radicals under various conditions. beilstein-journals.org The core mechanism involves a reductive decarboxylative fragmentation to produce a substrate radical that can participate in a wide array of chemical transformations. beilstein-journals.org The reduction, which proceeds via a single-electron transfer (SET), can be initiated using thermal, photochemical, or electrochemical methods. beilstein-journals.org

The generation of radical species from NHPI esters can follow several distinct pathways:

Photochemical Initiation : In the presence of a photocatalyst, N-hydroxyphthalimide esters can form an electron-donor-acceptor (EDA) complex. beilstein-journals.org Photoinduced SET within this complex leads to the formation of a substrate radical and a nicotinyl radical after a proton transfer step. beilstein-journals.org Another photochemical pathway involves a reductive quenching photocatalytic cycle where the fragmentation of the NHPI ester via N–O bond homolysis and decarboxylation generates a key tertiary radical, a phthalimidyl anion (–Nphth), and CO₂. beilstein-journals.org

Chemical Initiation : Certain chemical reagents can activate NHPI esters to form radicals. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI) can mediate the activation of NHPI esters, leading to a radical addition product. beilstein-journals.org The formation of a charge-transfer complex between NHPI esters and a base like cesium carbonate (Cs₂CO₃) can also enable decarboxylative amination, where an α-amino radical is formed and subsequently oxidized to yield the final aminated product. beilstein-journals.org

Nitrogen-Centered Radical Generation : N-acyloxyphthalimides can serve as precursors to nitrogen-based radical intermediates (PhthN•). acs.org It was hypothesized that using electron-withdrawing groups on the acyloxy moiety would favor fragmentation that releases the carboxylate anion and the phthalimido radical (PhthN•). acs.org This radical can then participate in C–H amination of various substrates. acs.org The reaction of this electrophilic nitrogen-based radical with aromatic substrates is consistent with a radical aromatic substitution mechanism. acs.org

Table 1: Initiation Methods for Radical Generation from Phthalimide Derivatives

| Initiation Method | Key Reagents/Conditions | Intermediate Species | Typical Reaction | Reference |

|---|---|---|---|---|

| Photochemical (EDA Complex) | Photocatalyst (e.g., Ir(ppy)₃), Reductant (e.g., BuNAH) | Substrate Radical, Nicotinyl Radical | Radical Addition | beilstein-journals.org |

| Photochemical (Reductive Quenching) | Photocatalyst (e.g., Ru(bpy)₃²⁺), Visible Light | Tertiary Radical, Phthalimidyl Anion | Giese-type Radical Addition | beilstein-journals.org |

| Chemical (Phosphine/Iodide) | PPh₃, NaI | Substrate Radical | Minisci Addition | beilstein-journals.org |

| Chemical (Base-mediated) | Cs₂CO₃, Thiol Catalyst | α-Amino Radical, Iminium Intermediate | Decarboxylative Amination | beilstein-journals.org |

| Photochemical (N-Radical) | Visible Light Photocatalyst, N-acyloxyphthalimides | Phthalimido Radical (PhthN•) | C–H Amination of Arenes | acs.org |

Investigation of Stereochemical Control and Racemization Prevention in Reactions

In peptide synthesis and other reactions involving chiral centers, the phthaloyl (Phth) group is a crucial protecting group for primary amines. organic-chemistry.org A significant advantage is its ability to block both hydrogens on the primary amine, which helps to avoid racemization of the amino acid substrates. organic-chemistry.org However, the conditions for installing and removing the phthalimide group can be harsh, potentially leading to racemization. masterorganicchemistry.com Consequently, developing mild, racemization-free synthesis methods is a key area of research. researchgate.net

Several strategies have been developed to achieve stereochemical control and prevent the loss of optical activity:

Mild Synthesis Conditions : Phthaloyl amino acids can be synthesized from N-carboethoxy phthalimide and amino acid salts under very mild conditions in water, which helps in the retention of the optical configuration. researchgate.netresearchgate.net Another method involves reacting phthalic anhydride (B1165640) with amino acids in nonpolar solvents in the presence of triethylamine, which also proceeds without racemization. researchgate.net The use of o-methoxycarbonylbenzoyl chloride in anhydrous media provides a racemization-free synthesis of N-phthaloyl amino acids from amino acid esters in high yields. researchgate.net

Stereodirecting Influence : The phthalimido group can act as a stereodirecting group in certain reactions. For example, in rhodium-catalyzed C–H functionalization, the phthalimido group's inductive electron-withdrawing effect can influence site selectivity. acs.org In reactions with chiral substrates, such as aminocyclohexane derivatives, the phthalimido group, in concert with a chiral catalyst, can lead to high diastereoselectivity and enantioselectivity. acs.org

Suppression via Additives : In peptide coupling, racemization can occur during the activation of the protected amino acid. peptide.com The addition of specific reagents can suppress this side reaction. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective in minimizing racemization. peptide.com For particularly prone residues like cysteine, protocols using copper (II) chloride with HOBt have been shown to suppress racemization during peptide segment coupling. peptide.com

Table 2: Strategies for Racemization Prevention in Phthalimide Chemistry

| Strategy | Method/Reagents | Key Findings | Reference |

|---|---|---|---|

| Mild Phthaloylation | N-carboethoxy phthalimide in water | Allows for retention of optical configuration. | researchgate.netresearchgate.net |

| Racemization-Free Synthesis | o-methoxycarbonylbenzoyl chloride in anhydrous media | Produces N-phthaloyl amino acids and esters in high yields without racemization. | researchgate.net |

| Additive Suppression | HOBt, 6-Cl-HOBt, HOAt | Suppresses racemization during amino acid activation for peptide coupling. | peptide.com |

| Metal Salt Additives | Copper (II) chloride with HOBt | Effective in suppressing racemization when coupling cysteine residues. | peptide.com |

| No Measurable Loss | Deprotection with NaBH₄/2-propanol, then acetic acid | Phthalimides of α-amino acids are deprotected with no measurable loss of optical activity. | organic-chemistry.org |

Role of Additives and Solvents in Reaction Outcome

The outcome of reactions involving this compound derivatives is highly dependent on the choice of additives and solvents. These components can influence reaction rates, yields, and even the mechanistic pathway by acting as catalysts, bases, or participating reagents.

Influence of Bases and Solvents on Yield : The synthesis of N-aryl phthalimides from 1,2,3-benzotriazin-4(3H)-one demonstrates the critical role of the base and solvent. acs.org While a strong organic base like DIPEA in DMSO provided a 91% yield, other bases such as Et₃N, DABCO, and K₂CO₃ were ineffective. acs.org The reaction was also highly solvent-dependent; DMF gave a good yield (77%), whereas solvents like 1,4-dioxane, NMP, and xylene resulted in moderate yields, and toluene (B28343) was completely ineffective. acs.org Water was found to be a crucial additive, as the reaction did not proceed in its absence. acs.org

Table 3: Effect of Base and Solvent on Phthalimide Synthesis Yield

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DIPEA | DMSO | 91 | acs.org |

| DIPEA | DMF | 77 | acs.org |

| DIPEA | 1,4-Dioxane | Moderate | acs.org |

| DIPEA | NMP | Moderate | acs.org |

| DIPEA | Xylene | Moderate | acs.org |

| DIPEA | Toluene | Ineffective | acs.org |

| Et₃N | DMSO | Ineffective | acs.org |

| DABCO | DMSO | Ineffective | acs.org |

| K₂CO₃ | DMSO | Ineffective | acs.org |

Based on the reaction of 1,2,3-benzotriazin-4(3H)-one with trimethylsilyl (B98337) cyanide. acs.org

Solvents as Mechanistic Participants : In certain radical reactions, the solvent can do more than just dissolve the reactants; it can actively participate in the mechanism. nih.gov For example, in the diamination of styrene (B11656) initiated by an amidyl radical, acetonitrile (B52724) can act as a carbocation trapping agent in a Ritter-type reaction. nih.gov Similarly, DMSO can serve as a trapping agent to facilitate a Kornblum oxidation, leading to an α-amino ketone. nih.gov The choice of solvent can thus direct the reaction toward completely different product classes. nih.gov

Additives for Reaction Control : Brønsted and Lewis acids can influence the reduction of NHPI esters and subsequent radical formation. beilstein-journals.org In peptide synthesis, solvents like N-methylpyrrolidone (NMP) or additives like dimethylsulfoxide (DMSO) can help overcome aggregation issues that slow down reactions. peptide.com The choice between an absolute methanol (B129727) solvent and a hydroxylamine (B1172632) water solution can also be critical, with the aqueous system sometimes proving more suitable for product isolation and purification. mdpi.com

Derivatization and Subsequent Functionalization of N Z Amino Phthalimide Scaffolds

Diverse N-Functionalization Strategies

The exocyclic amino group of N-aminophthalimide is a prime site for various functionalization reactions, allowing for the introduction of a wide array of chemical moieties. These modifications are pivotal for tuning the molecule's steric and electronic properties and for creating precursors for more complex molecular architectures.

N-Acylation and N-Alkoxycarbonylation Reactions

The amino group of N-aminophthalimide can be readily acylated or alkoxycarbonylated to form stable derivatives. These reactions typically proceed via standard condensation methods. For instance, N-acyloxyphthalimides can be synthesized from N-hydroxyphthalimide and carboxylic acid derivatives. These resulting N-acyl- and N-alkoxycarbonylaminophthalimides are not merely stable products but serve as valuable intermediates. They can be efficiently used as acid partners in Mitsunobu reactions, allowing for their alkylation with primary, secondary, or benzyl (B1604629) alcohols. A subsequent dephthaloylation step provides an effective route to 1,1-disubstituted hydrazines. organic-chemistry.org

Another functionalization pathway involves the condensation of N-aminophthalimide with various aldehydes. This reaction, typically conducted in ethanol (B145695) at a slightly acidic pH, yields N-arylmethylideneaminophthalimide derivatives, which are essentially Schiff bases. nih.gov This transformation highlights the nucleophilic character of the amino group and provides a straightforward method for attaching arylmethylidene groups.

These functionalized derivatives, particularly N-acyloxyphthalimides, have gained attention as precursors to nitrogen-based radicals under visible light photoredox catalysis. beilstein-journals.org This reactivity opens pathways for C-H amination of arenes and heteroarenes at room temperature, demonstrating a subsequent functionalization that leverages the initial N-acylation. beilstein-journals.org

Table 1: Examples of N-Functionalization Reactions of N-Aminophthalimide and its Analogs

| Starting Material | Reagent(s) | Product Type | Subsequent Application | Reference(s) |

| N-acyl/alkoxy-carbonylaminophthalimide | Primary/Secondary Alcohols, DEAD, PPh₃ | N-alkylated aminophthalimide | Synthesis of 1,1-disubstituted hydrazines | organic-chemistry.org |

| N-aminophthalimide | Various Aldehydes | N-arylmethylidene-aminophthalimide | Synthesis of novel Schiff bases | nih.gov |

| N-hydroxyphthalimide | Carboxylic Acids | N-acyloxyphthalimide | Precursor for nitrogen radical generation | beilstein-journals.org |

| Glycine (B1666218) Derivatives | N-alkoxyphthalimides, Cu-catalyst | α- and δ-alkylated glycine | Synthesis of non-proteinogenic amino acids |

N-Sulfenylation Reactions

While the N-acylation and N-alkoxycarbonylation of N-aminophthalimide are well-documented, direct and general N-sulfenylation of the amino group appears less common in the surveyed literature. Much of the research focuses on using N-sulfenylphthalimides as electrophilic sulfur-transfer reagents to sulfenylate other nucleophiles. researchgate.netd-nb.info

However, specific examples of forming N-S bonds on related scaffolds exist. One notable transformation is the electrochemical synthesis of N-phthalimido-sulfoximines, where N-aminophthalimide is used as the nitrogen source to functionalize sulfoximines. Current time information in Bangalore, IN. This process, conducted via electrolysis, directly forms a bond between the sulfoximine (B86345) sulfur and the phthalimide's exocyclic nitrogen, demonstrating a specialized type of N-S bond formation. Current time information in Bangalore, IN.

Table 2: Specialized N-S Bond Formation Involving N-Aminophthalimide

| Substrate | Reagent/Method | Product | Description | Reference(s) |

| Sulfoximines | N-Aminophthalimide, Electrolysis | N-phthalimido-sulfoximines | Electrochemical formation of an N-S bond. | Current time information in Bangalore, IN. |

Ring-Opening and Ring-Closing Reactions Involving Phthalimide (B116566) Moieties

The phthalimide ring system, while generally stable, can undergo specific ring-opening reactions, most notably through hydrazinolysis. This reaction is central to the Gabriel synthesis for preparing primary amines and is a key transformation for the N-aminophthalimide scaffold.

The Ing-Manske reaction, which involves treating N-alkylphthalimides with hydrazine (B178648), leads to the cleavage of the phthalimide ring. nih.gov When N-substituted phthalimides are treated with hydrazine, the reaction proceeds through a ring-opened intermediate. For example, the reaction with N-benzylphthalimide affords 2-(N-aminocarbamoyl)-N-benzylbenzamide. nih.gov This intermediate possesses the same molecular formula as other potential structures, but its identity has been confirmed through kinetic and spectroscopic studies. nih.gov At higher temperatures, this intermediate can cyclize to form the amine salt of phthalohydrazide (B3262967). nih.gov The desired primary amine can be liberated from these intermediates by treatment with acid. nih.gov

The efficiency and outcome of hydrazinolysis can be influenced by the stoichiometry of the reagents. Using one equivalent of hydrazine can favor the formation of N,4-diaminophthalimide from 4-aminophthalimide, while two equivalents can lead to a six-membered aminophthalazinedione via ring opening and subsequent closure. nih.gov

Transformations to Other Heterocyclic Systems

N-aminophthalimide is a valuable building block for the synthesis of various other heterocyclic compounds. Its inherent reactivity allows for its transformation into different ring systems through oxidative addition, cyclization, and rearrangement reactions.

A significant transformation is the conversion of N-aminophthalimide into aziridines. Through oxidation with lead tetraacetate or via electrochemical methods, N-aminophthalimide can generate a nitrene-like species. Current time information in Bangalore, IN.thermofisher.com This highly reactive intermediate readily adds to both electron-rich and electron-deficient olefins to produce N-phthalimidoaziridines. Current time information in Bangalore, IN.researchgate.net These aziridines are themselves versatile intermediates for further synthesis. nih.gov

Another key transformation is the synthesis of pyrazole (B372694) derivatives. The oxidative addition of N-aminophthalimide to 1,2,4-triaryl-1-azabuta-1,3-dienes results in the regiodefined formation of 1,3,5-triarylpyrazoles in moderate to good yields. This process is believed to occur via a [4+1]-annulation mechanism involving a nitrenoid attack, 1,5-electrocyclization, and subsequent aromatization.

Furthermore, N-aminophthalimide can undergo tautomeric interconversion to form phthalazine-1,4-diones. This transformation can be mediated by acetic acid, converting the five-membered imide ring into a six-membered diazinone structure. d-nb.info This equilibrium highlights the structural relationship between these two important heterocyclic cores. d-nb.info

Table 3: Synthesis of Heterocyclic Systems from N-Aminophthalimide

| Reagent(s)/Condition(s) | Resulting Heterocycle | Reaction Type | Reference(s) |

| Olefins, Lead Tetraacetate or Electrolysis | N-Phthalimidoaziridines | Oxidative Addition / Aziridination | Current time information in Bangalore, IN.thermofisher.com |

| 1,2,4-Triaryl-1-azabuta-1,3-dienes | 1,3,5-Triarylpyrazoles | [4+1]-Annulation | |

| Acetic Acid (reflux) | Phthalazine-1,4-diones | Tautomeric Rearrangement | d-nb.info |

Regioselective and Stereoselective Functionalization Approaches

The application of N-aminophthalimide and its derivatives in reactions where regioselectivity or stereoselectivity is crucial underscores its utility in advanced organic synthesis. These approaches allow for precise control over the final molecular architecture.

Stereoselectivity is prominently demonstrated in the synthesis of chiral aziridines. N-aminophthalimide is employed in the aziridination of chiral N-enoyl sultams. researchgate.net Furthermore, asymmetric catalytic aza-Michael-initiated ring closure reactions have been developed to produce spiro-aziridine oxindoles with high stereoselectivity (up to 97% ee). nih.gov While this specific example uses N-tosyloxycarbamates, the underlying principle of asymmetric aziridination is a key application for aminating reagents like N-aminophthalimide derivatives.

Regioselectivity has been achieved in the functionalization of molecules using N-aminophthalimide derivatives. For example, N-acyloxyphthalimides, when used as nitrogen radical precursors in visible light-promoted reactions, can achieve selective C-H amination of pyridine (B92270) derivatives at the meta position. beilstein-journals.org This selectivity is a significant achievement in C-H functionalization chemistry. In a different context, the regioselective α- and δ-activation of N-alkoxyphthalimides has been realized by using different additives, allowing for controlled alkylation of glycine derivatives.

These examples show that the phthalimide group, either directly or in a derivatized form, can influence the outcome of reactions at remote sites, guiding the formation of specific isomers.

Computational and Theoretical Studies on N Z Amino Phthalimide Systems

Application of Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable in the study of phthalimide (B116566) derivatives. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for calculating a wide range of molecular properties. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-31G* or 6-311+G** are commonly employed to model these systems effectively. nih.govresearchgate.net

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For phthalimide systems, DFT calculations have been used to obtain optimized geometries that show excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies, is also a key area of study. For flexible molecules, identifying the most stable conformer is crucial for understanding its properties and reactivity. nih.gov In the case of N-substituted phthalimides, theoretical calculations can elucidate the preferred orientation of the substituent relative to the phthalimide ring.

Table 1: Selected Optimized Geometrical Parameters for Phthalimide (DFT/B3LYP) Data synthesized from typical results in computational chemistry literature.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C=O Bond Length | 1.22 | 1.21 |

| C-N Bond Length | 1.40 | 1.39 |

| N-H Bond Length | 1.01 | 1.02 |

| C-N-C Bond Angle | 111.5 | 111.3 |

The electronic properties of a molecule are governed by its molecular orbitals. DFT calculations are widely used to determine the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. chemmethod.com For N-aminophthalimide, the presence of the amino group influences the electronic distribution and the frontier orbital energies compared to the parent phthalimide. chemmethod.com

Table 2: Calculated Frontier Molecular Orbital Energies for Phthalimide Derivatives This table presents representative data to illustrate the concepts.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phthalimide | -7.98 | -1.85 | 6.13 |

| N-Aminophthalimide | -6.24 | -1.54 | 4.70 |

| N-Hydroxyphthalimide | -7.14 | -1.65 | 5.49 |

| N-Chlorophthalimide | -8.77 | -3.07 | 5.70 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and twisting of bonds. nih.gov DFT calculations have been successfully used to predict the vibrational spectra of phthalimide and its derivatives like N-bromophthalimide and N-hydroxyphthalimide. nih.govresearchgate.net

The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The resulting theoretical spectrum typically shows excellent agreement with the experimental one, aiding in the structural confirmation of newly synthesized compounds. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for N-Hydroxyphthalimide Data derived from computational studies in the literature. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT/B3LYP (cm-1) | Assignment |

|---|---|---|---|

| O-H stretch | 3425 | 3430 | Stretching of hydroxyl group |

| C-H stretch (aromatic) | 3075 | 3080 | Aromatic C-H stretching |

| C=O stretch (asymmetric) | 1785 | 1790 | Asymmetric carbonyl stretching |

| C=O stretch (symmetric) | 1720 | 1725 | Symmetric carbonyl stretching |

Computational Probing of Reaction Mechanisms

Beyond static molecular properties, computational chemistry provides dynamic insights into how chemical reactions occur. By mapping the potential energy surface (PES) that governs a reaction, it is possible to identify key structures such as reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products. Locating and characterizing the TS is fundamental to understanding a reaction's mechanism and kinetics. Computationally, a TS is identified as a first-order saddle point on the PES, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving phthalimide derivatives, such as the formation of N-phenylphthalimide from phthalanilic acid, computational studies have mapped the complete energetic profile. nih.govmdpi.com This involves calculating the relative energies of the reactant complex, the transition state, a tetrahedral intermediate, and the final product complex. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the key determinant of the reaction rate. mdpi.com

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the intended reactants and products. q-chem.com An IRC calculation involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.com This path, defined in mass-weighted coordinates, represents the trajectory that the atoms would follow during the reaction. q-chem.com

By performing an IRC analysis, researchers can visualize the bond-forming and bond-breaking processes and verify the entire reaction pathway. This rigorous confirmation is essential for validating a proposed reaction mechanism and ensuring the reliability of the computational model. researchgate.netmissouri.edu

Analysis of Rotational Barriers and Dynamic Processes

Computational chemistry provides powerful tools for analyzing the dynamic processes within N-(Z-amino)phthalimide systems, particularly the rotational barriers around key chemical bonds. The internal rotation of molecular fragments is a critical factor influencing a molecule's conformational behavior and, consequently, its chemical and biological activity. mdpi.com Theoretical methods, primarily Density Functional Theory (DFT), are employed to model these dynamic events and quantify the energy required for rotation around specific bonds, such as the N-N bond or the N-C(aryl) bond.

The process involves calculating the molecule's total energy at various dihedral angles for the bond of interest. This generates a potential energy surface that maps the energetic landscape of the rotational pathway. uisek.edu.ec The highest points on this energy profile correspond to transition states (TS), and the energy difference between a ground state (GS) conformer and a transition state is defined as the rotational barrier. uisek.edu.ec For amino systems, energy profiles are often defined by two torsion angles to account for the pyramidal nature of the NH2 group as rotation progresses. uisek.edu.ec

Studies on structurally related N-substituted compounds have shown that rotational barriers can be significantly influenced by the nature of substituents. For instance, ortho-substituents on an aryl ring attached to the nitrogen can dramatically hinder rotation, increasing the energy barrier. mdpi.com In the case of this compound, computational analysis would focus on the rotation around the imide nitrogen-amino nitrogen bond. This analysis helps in understanding the conformational flexibility and the stability of different isomers. Dynamic NMR methods can be used experimentally to determine these barriers, and DFT calculations, often using functionals like M06-2X with a basis set such as 6-311+G*, have been shown to reproduce experimental results with good accuracy. mdpi.com

| Compound Type | Rotating Fragment | Calculated Barrier (ΔG‡298, kcal/mol) | Computational Method |

|---|---|---|---|

| N-Benzhydrylformamide | Formyl Group | ~20-23 | M06-2X/6-311+G |

| ortho-iodo-N-benzhydrylformamide | Aryl Group | 9.8 | M06-2X/6-311+G |

| N-(ortho-tert-butyl)phenyl quinolin-2-one | N-Ar Bond | 30.7 | DFT |

Prediction of Reactivity, Selectivity, and Catalytic Efficiency

Computational methods are instrumental in predicting the reactivity, selectivity, and potential catalytic or inhibitory efficiency of this compound and its derivatives. mdpi.com Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure of these molecules, providing insights into their reactivity. mdpi.comnih.gov By analyzing frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack.

Molecular docking simulations are a key computational tool for predicting the interaction of phthalimide derivatives with biological targets, such as enzymes or receptors. mdpi.com These simulations predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com For example, in a study of N-substituted isoindoline-1,3-dione derivatives as potential inhibitors of the TGF-β protein, compounds with lower binding energies were predicted to be more potent inhibitors. mdpi.com Such studies often employ DFT methods with hybrid meta-GGA functionals like M06, known for its accuracy with thermochemistry and barrier heights, combined with a polarized basis set like 6-311G(d,p). mdpi.com

Furthermore, computational approaches can predict site selectivity in chemical reactions. rsc.org For C-H functionalization reactions, graph-convolutional neural networks have been used to predict which C-H bond in a complex molecule is most likely to react, achieving high accuracy. rsc.org For this compound systems, these models could predict the outcome of various synthetic transformations, guiding experimental efforts. DFT calculations can also elucidate reaction mechanisms, as seen in the copper-catalyzed synthesis of N-substituted phthalimides, where computations revealed the possibility of both α-C–H and β-C–H activation pathways. nih.gov

| Compound ID | Substituent Group | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| P7 | 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate | -12.28 |

| P4 | (4-chlorophenyl)(phenyl)methyl | -11.42 |

| P10 | 2-(4-methoxyphenyl)-2-oxoethyl | -8.99 |

| P11 | 2-(4-bromophenyl)-2-oxoethyl | -7.50 |

| P2 | 4-methylphenyl | -7.22 |

| Capecitabine (Control) | - | -6.95 |

Chiroptical Response Prediction for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules is a fundamental challenge in chemistry. Computational prediction of chiroptical properties provides a powerful, non-destructive method for this purpose. nih.gov For chiral this compound systems, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy are particularly valuable. nih.govrsc.org The phthalimide group itself serves as an effective chromophore, which can amplify the chiroptical response of otherwise UV-transparent amines, making the determination of their absolute configuration more reliable. rsc.orgresearchgate.net

The process involves a multi-step computational protocol. First, a thorough conformational analysis is performed to identify all low-energy conformers of the molecule. nih.gov This is crucial because the experimentally observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. Subsequently, the ECD or VCD spectra for each significant conformer are calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT) for ECD. nih.gov

The calculated spectrum for a chosen enantiomer (e.g., the S-configuration) is then compared with the experimental spectrum. A good match between the calculated spectrum of the S-enantiomer and the experimental spectrum allows for the unambiguous assignment of the S-configuration to the molecule under investigation. nih.gov This integrated approach of experimental spectroscopy and theoretical calculation has become a standard and robust tool for the stereochemical elucidation of complex chiral molecules, including those containing the N-aminophthalimide moiety. nih.govrsc.org

| Parameter | Description/Example Value |

|---|---|

| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) |

| Functional | CAM-B3LYP, B3LYP, PBE0 |

| Basis Set | TZVP, 6-311+G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) |

| Software | Gaussian, ORCA |

Applications in Advanced Organic Synthesis and Materials Chemistry Non Biological Focus

Strategic Use as Protecting Groups for Amines and Amino Acids

In the synthesis of complex molecules, particularly those with multiple functional groups, the selective protection and deprotection of amine functionalities is crucial. The phthalimide (B116566) group is a well-established protecting group for primary amines, effectively blocking the two hydrogens on the nitrogen atom, which can be advantageous in preventing side reactions and controlling stereochemistry. acs.org